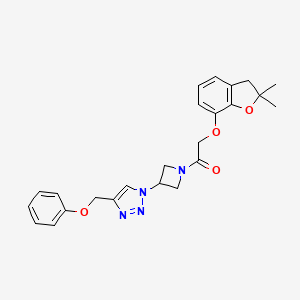
methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a carbamoyl group, a benzoate group, and a triazole ring attached to a thiophene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The thiophene and triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The carbamoyl group is polar, which could allow for hydrogen bonding .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature. It’s probably quite stable, although it may be sensitive to moisture due to the presence of the carbamoyl group .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel compounds containing 1,2,3-triazole moieties, including structures related to methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate, has been extensively studied. These compounds are synthesized through various chemical reactions that introduce triazole rings, which are known for their versatility in chemical synthesis due to their stability and reactivity. For instance, the click chemistry approach has been utilized to synthesize 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating their potential in creating a wide range of chemical entities for further exploration in scientific research (Ahmed et al., 2016).
Applications in Material Science
Compounds with the triazole moiety have found applications in material science, particularly in the development of new polymers with enhanced properties. For example, hybrid polymers synthesized by grafting 1,3,4-triazole and 1,2,4-oxadiazole moieties onto polyvinyl chloride have shown significant biological activity, potentially useful for medical applications (Kareem et al., 2021).
Pharmacological Potential
Derivatives of this compound exhibit a range of biological activities, including antimicrobial properties. The synthesis and antimicrobial evaluation of 4-[(arylimino)methyl-5-(4-[(aryl)methylidene]amino)phenyl)-4H-1,2,4-triazole-3-thiol derivatives highlight their potential as significant agents against various bacterial and fungal strains (Rajurkar et al., 2016).
Chemical Engineering and Corrosion Inhibition
In the field of chemical engineering, the study of benzimidazole derivatives, including those related to the target compound, as inhibitors for mild steel corrosion in acidic solutions, demonstrates the chemical versatility and applicability of these compounds in industrial processes. These inhibitors show high efficiency in protecting steel surfaces from corrosion, underscoring the importance of triazole derivatives in materials protection and maintenance (Yadav et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(1-thiophen-2-yltriazol-4-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16(22)12-6-4-11(5-7-12)15(21)17-9-13-10-20(19-18-13)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIYFIMFNULZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

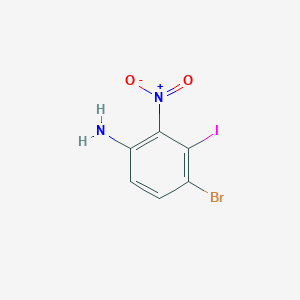
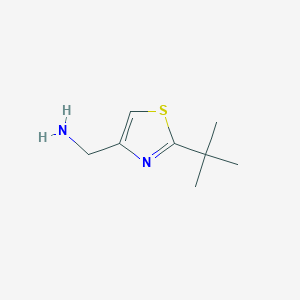
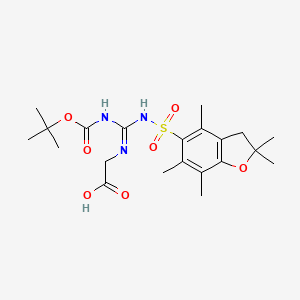
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2409817.png)
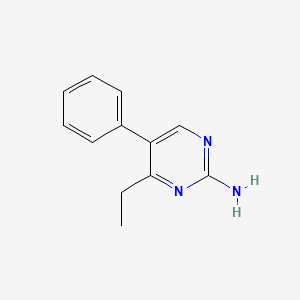
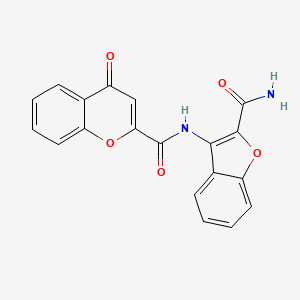
![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)
![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)
